![molecular formula C15H20ClN3O B2828209 2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1240850-09-2](/img/structure/B2828209.png)
2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide, commonly known as CCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMP is a small molecule inhibitor that targets protein kinases and has been shown to exhibit promising anticancer activity.
Wirkmechanismus
CCMP exerts its anticancer activity by inhibiting the activity of protein kinases involved in cancer cell proliferation and survival. Specifically, CCMP has been shown to inhibit the activity of AKT, mTOR, and ERK1/2, which are known to promote cancer cell growth and survival. By inhibiting these protein kinases, CCMP induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
CCMP has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, CCMP has also been found to exhibit anti-inflammatory activity by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in inflammation. CCMP has also been shown to exhibit neuroprotective activity by inhibiting the activity of GSK-3β, an enzyme that plays a critical role in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CCMP has several advantages for lab experiments, including its high potency and selectivity for protein kinases involved in cancer cell proliferation and survival. However, CCMP also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, CCMP has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on CCMP. One direction is to investigate the safety and efficacy of CCMP in clinical trials for the treatment of cancer and other diseases. Another direction is to explore the potential of CCMP as a tool for studying the role of protein kinases in disease pathology. Finally, further research is needed to elucidate the molecular mechanisms underlying the anticancer and other biological activities of CCMP.
Synthesemethoden
The synthesis of CCMP involves the reaction of 2-amino-3-chloro-2-methylbenzoic acid with 1-cyano-1,2-dimethylpropylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CCMP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. CCMP has been found to inhibit the activity of several protein kinases, including AKT, mTOR, and ERK1/2, which are known to play a critical role in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-7-5-6-12(16)11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNNQBFALOFRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)
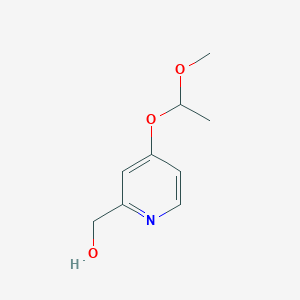
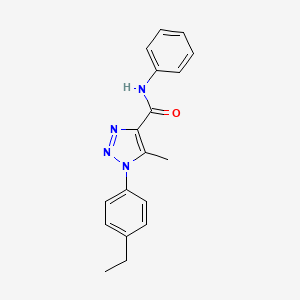
![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)
![N-(3,4-dichlorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2828131.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2828134.png)
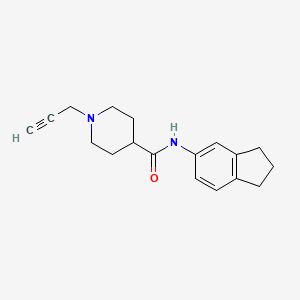


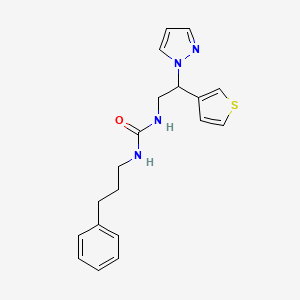

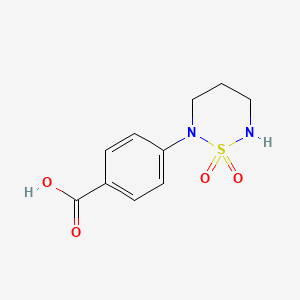
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828148.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2828149.png)